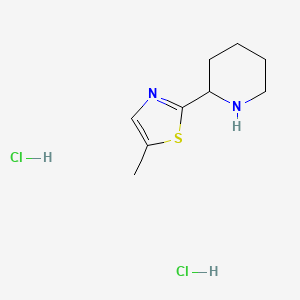

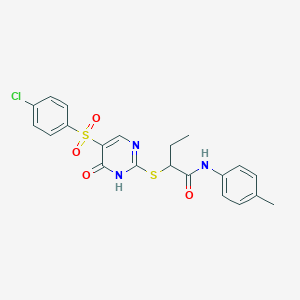

![molecular formula C17H17F2NO5S B2645524 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide CAS No. 946286-26-6](/img/structure/B2645524.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many organic compounds . This moiety is a boronic acid and can be used in the synthesis of cross-coupled reactions with palladium complexes and azides under mild conditions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxol-5-ylboronic acid, a related compound, can be used in cross-coupled reactions with palladium complexes and azides under mild conditions .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Sulfonamides and their derivatives are pivotal in synthetic chemistry for creating complex molecules. For instance, sulfone intermediates have been employed in the synthesis and cycloaddition of substituted o-quinodimethanes, showcasing their utility in constructing cyclic compounds with potential applications in material science and pharmaceuticals (Lenihan & Shechter, 1999). Similar methodologies could potentially apply to the synthesis of "3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide," enabling the exploration of its applications in drug development and material science.

Material Science and Proton Exchange Membranes

In the context of material science, sulfonated poly(arylene ether) copolymers containing sulfoalkoxy groups have shown promise as proton exchange membranes (PEMs) for fuel cell applications. The introduction of sulfonate groups into polymeric backbones, similar to the structure of the compound , improves water uptake, proton conductivity, and thermal stability, indicating potential utility in energy-related applications (Pang et al., 2008).

Pharmacological Applications

Sulfonamide derivatives have been widely investigated for their pharmacological properties. Compounds with sulfonamide moieties are known for their carbonic anhydrase inhibitory activity, which is significant in developing treatments for conditions such as glaucoma, epilepsy, and altitude sickness. Research into sulfonamide inhibitors of carbonic anhydrases demonstrates the broad therapeutic potential of these compounds, suggesting possible areas of application for "this compound" in medicinal chemistry (Supuran et al., 2013).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-[(2,6-difluorophenyl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2NO5S/c18-14-3-1-4-15(19)13(14)10-20-26(21,22)8-2-7-23-12-5-6-16-17(9-12)25-11-24-16/h1,3-6,9,20H,2,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBBSFWJKTYOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

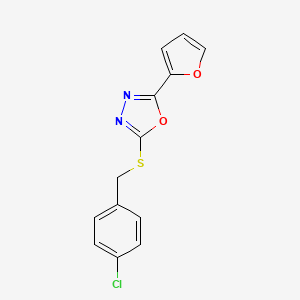

![benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2645444.png)

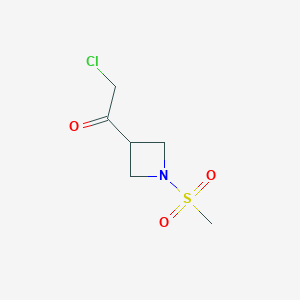

![Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2645447.png)

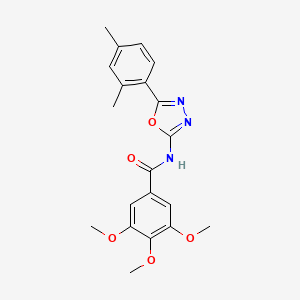

![2-(5,6-Dimethylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2645449.png)

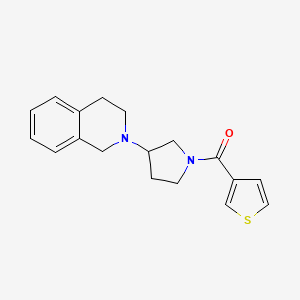

![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2645452.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)

![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)

![8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2645457.png)